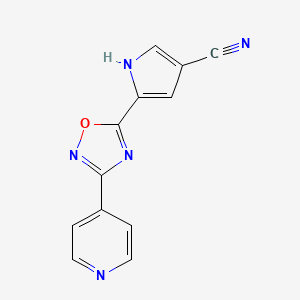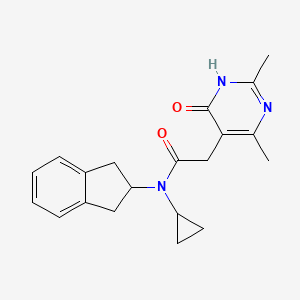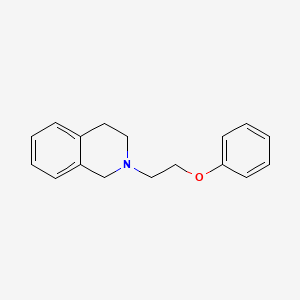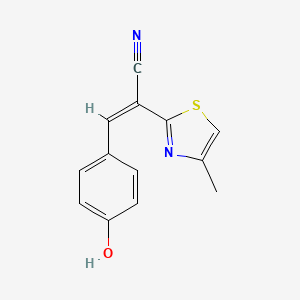
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one is a synthetic compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of certain enzymes and has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one involves inhibition of DHODH and JAK. By inhibiting these enzymes, the compound prevents the synthesis of pyrimidine nucleotides and modulates immune responses, respectively. This makes it a potential candidate for the treatment of various diseases, including cancer and autoimmune disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which can result in decreased cell proliferation and DNA and RNA synthesis. Inhibition of JAK can modulate immune responses, leading to potential therapeutic applications in autoimmune disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one is its potent inhibition of DHODH and JAK. This makes it a potential candidate for the treatment of various diseases. However, one of the limitations is its synthetic nature, which can make it difficult to obtain in large quantities for lab experiments.
Future Directions
There are several future directions for research related to 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one. One potential direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. Additionally, further studies are needed to understand the mechanism of action and potential side effects of this compound.
Synthesis Methods
The synthesis of 2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one involves a multi-step process. The starting material is 2,2-dimethylcyclopropanecarboxylic acid, which is converted to the corresponding acid chloride. This is then reacted with 1-methyl-4-hydrazinylpyrazole to form the hydrazone intermediate. The final step involves cyclization of the hydrazone intermediate to form the desired compound.
Scientific Research Applications
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of certain enzymes, including dihydroorotate dehydrogenase (DHODH) and Janus kinase (JAK). DHODH is an enzyme that is involved in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. JAK is a family of enzymes that play a key role in the regulation of immune responses.
properties
IUPAC Name |
2-(2,2-dimethylcyclopropyl)-4-(1-methylpyrazol-4-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-13(2)5-9(13)12-15-10(4-11(18)16-12)8-6-14-17(3)7-8/h4,6-7,9H,5H2,1-3H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYZZIQHMLMVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1C2=NC(=CC(=O)N2)C3=CN(N=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356451.png)
![2-[[3-imidazol-1-ylpropyl(methyl)amino]methyl]-3H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B7356455.png)
![2-[(6-aminopyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)-1H-pyrimidin-6-one](/img/structure/B7356456.png)
![2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-5-(1H-indol-3-yl)-1,3,4-oxadiazole](/img/structure/B7356463.png)
![4-cyclopropyl-2-[2-(2,2-difluoroethoxy)ethylsulfanyl]-1H-pyrimidin-6-one](/img/structure/B7356465.png)


![2-[2-phenyl-5-[(Z)-2-phenylethenyl]-1,2,4-triazol-3-yl]phenol](/img/structure/B7356483.png)


![(E)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-4-phenylbut-2-enenitrile](/img/structure/B7356508.png)


![S-[(E)-N-acetyl-N'-[(E)-pyridin-2-ylmethylideneamino]carbamimidoyl] ethanethioate](/img/structure/B7356538.png)